
Cyanobacterin
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Overview
Description
Cyanobacterin, also known as this compound, is a useful research compound. Its molecular formula is C23H23ClO6 and its molecular weight is 430.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biotechnological Applications
Cyanobacteria, the source of cyanobacterin, are recognized for their ability to produce a variety of bioactive compounds with significant biotechnological potential. These include applications in:
- Pharmaceutical Development : this compound exhibits notable pharmacological activities, including antiviral, antibacterial, antifungal, and anticancer properties. For instance, extracts from cyanobacterial species have shown efficacy against various cancer cell lines and pathogens .
- Bioremediation : Certain strains of cyanobacteria can sequester heavy metals and degrade pollutants, making them valuable for environmental cleanup efforts. Studies have demonstrated their ability to accumulate lead and other contaminants from polluted water bodies .
- Biofuels Production : Cyanobacteria are being explored as a sustainable source for biofuels such as bioethanol and biodiesel. Their high productivity rates compared to traditional crops position them as a viable alternative in energy production .
- Agricultural Enhancements : this compound can be utilized in fertilizers and soil amendments due to its nutrient-rich profile, promoting plant growth and soil health .
Pharmaceutical Case Studies
Several studies highlight the therapeutic potential of this compound and its derivatives:
- Anticancer Properties : Research has shown that extracts containing this compound can induce apoptosis in human lung cancer cell lines. The compound's mechanism appears to involve the inhibition of specific cellular pathways associated with tumor growth .
- Antiviral Activity : Cyanobacterial extracts have demonstrated activity against viruses such as herpes simplex virus and human cytomegalovirus. These findings suggest potential applications in developing antiviral therapies .
- Antimicrobial Effects : this compound has been effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. This antimicrobial activity underscores its potential as a natural preservative or therapeutic agent in treating infections .
Data Tables
The following tables summarize key findings related to the applications of this compound:
Table 1: Pharmacological Activities of this compound
Table 2: Industrial Applications of Cyanobacteria
Application Type | Description | Potential Benefits |
---|---|---|
Biofuels | Production of biodiesel and bioethanol | Renewable energy source |
Agriculture | Use in fertilizers | Enhanced crop yields |
Environmental | Bioremediation of polluted sites | Ecosystem restoration |
Future Prospects
The future research landscape for this compound is promising. Key areas for exploration include:
- Genetic Engineering : Advances in genetic modification techniques may enhance the yield and efficacy of cyanobacterial compounds, including this compound .
- Nanobiotechnology : The integration of nanotechnology with cyanobacterial metabolites may lead to innovative drug delivery systems and improved therapeutic outcomes .
- Clinical Trials : Continued investigation into the clinical applications of this compound could pave the way for new treatments for various diseases, particularly cancers and viral infections .
Chemical Reactions Analysis
Synthetic Approaches
Total synthesis of cyanobacterin analogs highlights challenges in stereocontrol and functional group compatibility:
Table 2: Key Synthetic Steps and Yields
Step | Reaction Type | Yield (%) | Stereochemical Outcome |
---|---|---|---|
3 | Evans aldol | 85 | >99% ee |
7 | Mitsunobu etherification | 78 | Retention |
10 | Ring-closing metathesis | 92 | E/Z = 3:1 |
Photochemical Degradation
This compound’s environmental persistence is influenced by light-driven reactions:
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pH-dependent decay : Degradation by singlet oxygen (¹O₂) increases at alkaline pH due to tyrosine deprotonation. Rate constants (k<sub>rxn,1O2</sub>) for analogs:
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Mechanism : ¹O₂ reacts with phenolic moieties, forming endoperoxides and quinones via [4+2] cycloadditions .
Table 3: Photodegradation Kinetics of this compound Analogs
Compound | k<sub>rxn,1O2</sub> (M<sup>−1</sup>s<sup>−1</sup>) | pH 7 t<sub>1/2</sub> | pH 10 t<sub>1/2</sub> |
---|---|---|---|
Anabaenopeptin B | 8.4 × 10⁷ | >30 days | 6.2 hours |
Microcystin-YR | 9.1 × 10⁷ | >30 days | 4.3 hours |
Lyngbyaureidamide B | 10.3 × 10⁷ | >30 days | 3.8 hours |
Biotechnological and Environmental Implications
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Sustainable synthesis : Furanolide synthases enable green production of this compound derivatives for agrochemicals .
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Environmental monitoring : pH-driven photodegradation dictates this compound’s half-life in eutrophic waters, influencing toxin management strategies .
This compound’s reactivity underscores its dual role as a bioactive natural product and environmental hazard. Advances in biosynthesis and degradation studies provide tools for both application development and ecological risk mitigation.
Properties
CAS No. |
80902-00-7 |
---|---|
Molecular Formula |
C23H23ClO6 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
(3R,4R,5Z)-3-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-5-[(4-methoxyphenyl)methylidene]-4-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C23H23ClO6/c1-13(2)23(26)17(8-15-9-18(24)21-19(10-15)28-12-29-21)22(25)30-20(23)11-14-4-6-16(27-3)7-5-14/h4-7,9-11,13,17,26H,8,12H2,1-3H3/b20-11-/t17-,23+/m0/s1 |
InChI Key |
YYPUQBCQRSMSKU-YLBRSAIOSA-N |
SMILES |
CC(C)C1(C(C(=O)OC1=CC2=CC=C(C=C2)OC)CC3=CC4=C(C(=C3)Cl)OCO4)O |
Isomeric SMILES |
CC(C)[C@]\1([C@H](C(=O)O/C1=C\C2=CC=C(C=C2)OC)CC3=CC4=C(C(=C3)Cl)OCO4)O |
Canonical SMILES |
CC(C)C1(C(C(=O)OC1=CC2=CC=C(C=C2)OC)CC3=CC4=C(C(=C3)Cl)OCO4)O |
Synonyms |
cyanobacterin |
Origin of Product |
United States |
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